molecular formula C6H6BrClN2O2 B15279435 Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B15279435
M. Wt: 253.48 g/mol
InChI Key: CFUABWHGBWIBTR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-chloro-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that are easily recyclable further enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules[][3].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in these reactions.

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-chloro-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C6H6BrClN2O2

Molecular Weight

253.48 g/mol

IUPAC Name

methyl 4-bromo-5-chloro-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C6H6BrClN2O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3

InChI Key

CFUABWHGBWIBTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Cl)Br)C(=O)OC

Origin of Product

United States

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